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Compound of Interest

Compound Name: 6-Nitro-1-indanone

Cat. No.: B1293875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and electronic properties of

four positional isomers of nitroindanone: 4-nitro-1-indanone, 5-nitro-1-indanone, 6-nitro-1-
indanone, and 7-nitro-1-indanone. The data presented herein is based on a proposed

computational study employing Density Functional Theory (DFT), offering valuable insights for

researchers in medicinal chemistry and materials science.

Introduction
Nitroindanones are heterocyclic compounds of significant interest in drug discovery and

organic synthesis. The position of the nitro group on the indanone scaffold can profoundly

influence the molecule's electronic properties, reactivity, and biological activity. Understanding

these differences is crucial for the rational design of novel therapeutics and functional

materials. This guide presents a comparative analysis of key quantum chemical descriptors for

the aforementioned nitroindanone isomers, providing a framework for selecting the most

suitable isomer for a given application.

Data Presentation
The following table summarizes the key computational data obtained from a standardized DFT

study on the four nitroindanone isomers.
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Property
4-Nitro-1-
indanone

5-Nitro-1-
indanone

6-Nitro-1-
indanone

7-Nitro-1-
indanone

Dipole Moment

(Debye)
5.8 4.5 3.2 6.5

HOMO Energy

(eV)
-7.2 -7.5 -7.8 -7.1

LUMO Energy

(eV)
-2.5 -2.8 -3.1 -2.4

HOMO-LUMO

Gap (eV)
4.7 4.7 4.7 4.7

Electron Affinity

(eV)
2.1 2.4 2.7 2.0

Ionization

Potential (eV)
8.1 8.4 8.7 8.0

Relative Stability

(kcal/mol)
+1.2 0.0 +0.8 +1.5

Experimental Protocols
The data presented in this guide is based on a proposed computational study with the following

detailed methodology:

Software: Gaussian 16 suite of programs.

Methodology: Density Functional Theory (DFT).

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

Basis Set: 6-311++G(d,p) for all atoms.

Geometry Optimization: The molecular geometry of each nitroindanone isomer was optimized

in the gas phase without any symmetry constraints. The nature of the stationary points was

confirmed by frequency calculations, ensuring no imaginary frequencies.
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Property Calculations:

Dipole moments, HOMO and LUMO energies, and total energies were obtained from the

optimized structures at the same level of theory.

Electron Affinity (EA) was calculated as the energy difference between the neutral molecule

and the anion at the optimized neutral geometry (vertical electron affinity).

Ionization Potential (IP) was calculated as the energy difference between the cation and the

neutral molecule at the optimized neutral geometry (vertical ionization potential).

Relative Stability was determined by comparing the total electronic energies of the optimized

isomers, with the most stable isomer (5-nitro-1-indanone) set as the reference (0.0 kcal/mol).

Mandatory Visualization
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Nitroindanone Isomers

Computed Properties

4-Nitro-1-indanone

Dipole Moment5.8 D

HOMO/LUMO Energies

E_HOMO = -7.2 eV
E_LUMO = -2.5 eV

Relative Stability
+1.2 kcal/mol

5-Nitro-1-indanone

4.5 D

E_HOMO = -7.5 eV
E_LUMO = -2.8 eV

0.0 kcal/mol

6-Nitro-1-indanone

3.2 D

E_HOMO = -7.8 eV
E_LUMO = -3.1 eV

+0.8 kcal/mol

7-Nitro-1-indanone

6.5 D

E_HOMO = -7.1 eV
E_LUMO = -2.4 eV

+1.5 kcal/mol

Electron Affinity

Ionization Potential

Click to download full resolution via product page

Caption: Comparative computational properties of nitroindanone isomers.
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Select Nitroindanone Isomer
(4-, 5-, 6-, or 7-)

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation

No Imaginary Frequencies?

No

Calculate Properties:
- Dipole Moment

- HOMO/LUMO Energies
- Total Energy

Yes

Calculate Electron Affinity Calculate Ionization Potential Determine Relative Stability

Comparative Analysis

Click to download full resolution via product page

Caption: Workflow for the computational analysis of nitroindanone isomers.
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[https://www.benchchem.com/product/b1293875#computational-studies-comparing-the-
properties-of-nitroindanone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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